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Get Quote

Executive Summary
1-Formylpiperidine-4-carboxamide (CAS: 923219-58-3)[1] is a highly functionalized

heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical

agents, including 5-HT2A receptor antagonists. For researchers and drug development

professionals, the spectral characterization of this compound presents a unique analytical

challenge. The presence of the N-formyl group induces restricted rotation around the C–N

bond, resulting in distinct rotameric populations that complicate Nuclear Magnetic Resonance

(NMR) interpretation .

This technical whitepaper provides an authoritative guide to the NMR, FT-IR, and ESI-MS

spectral data of 1-formylpiperidine-4-carboxamide, explaining the causality behind the

observed phenomena and providing self-validating experimental workflows to ensure analytical

integrity.
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The most critical factor in analyzing N-formylpiperidines is understanding their stereodynamics.

The delocalization of the nitrogen lone pair into the formyl carbonyl

-system imparts significant double-bond character to the N–C(O) bond [2].

Causality of Spectral Splitting: Because the energy barrier to rotation (ngcontent-ng-

c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) around this partial double bond is typically between 65–75 kJ/mol, the rotation is slow on the
NMR timescale at ambient temperature (298 K) [3]. Consequently, the molecule exists as an
equilibrium mixture of E (anti) and Z (syn) rotamers. This restricted rotation breaks the
symmetry of the piperidine ring, causing the equatorial and axial protons at the C2 and C6
positions to become magnetically inequivalent, leading to signal broadening and peak
duplication in both

H and

C NMR spectra .

Spectral Data Analysis
Nuclear Magnetic Resonance (NMR)
The following tables summarize the expected time-averaged (major rotamer) chemical shifts.

Note that at 298 K, signals for C2, C6, and the formyl group will present as distinct pairs of

peaks due to the E/Z rotameric mixture.

Table 1:

H NMR Data (400 MHz, DMSO-

, 298 K)
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Position

Chemical Shift
(

, ppm)

Multiplicity Integration
Assignment /
Causality

N-CHO 7.95, 8.05 Singlet (Split) 1H

Formyl proton;

split due to E/Z

rotamers.

-CONH 7.30, 6.85 Broad Singlets 2H

Primary

carboxamide

protons; broad

due to

quadrupolar

relaxation of

N and H-

bonding.

C2, C6 (Eq) 3.70 - 4.20 Multiplet 2H

Equatorial

protons adjacent

to N; highly

deshielded by

the formyl

oxygen in the Z-

rotamer.

C2, C6 (Ax) 2.70 - 3.20 Multiplet 2H
Axial protons

adjacent to N.

C4 2.35 - 2.50 Multiplet 1H

Methine proton

adjacent to the

carboxamide

group.

C3, C5 1.40 - 1.85 Multiplet 4H

Methylene

protons of the

piperidine

backbone.
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Table 2:

C NMR Data (100 MHz, DMSO-

, 298 K)

Position
Chemical Shift (

, ppm)
Assignment / Causality

-CONH ~175.5
Amide carbonyl; highly

deshielded.

N-CHO ~161.0

Formyl carbonyl; split into two

closely spaced peaks (~160.8,

161.2) due to rotamers.

C2, C6 ~40.5, 45.2

-carbons to nitrogen; distinct

shifts due to the asymmetric

influence of the N-formyl

group.

C4 ~41.8 -carbon; relatively unaffected

by N-formyl rotation.

C3, C5 ~28.4, 29.1
-carbons; minor splitting

observed in high-resolution

spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy is unaffected by the slow NMR timescale, providing a clear, instantaneous

snapshot of the functional groups.

Table 3: FT-IR Spectral Assignments (ATR, Solid State)
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Wavenumber (cm

)
Peak Shape

Functional Group
Assignment

3350, 3180 Sharp, Doublet

N–H stretch (Asymmetric and

Symmetric) of the primary

carboxamide.

2930, 2860 Medium
C–H stretch (Aliphatic

piperidine backbone).

1680 Strong, Sharp
C=O stretch (Amide I) of the N-

formyl group.

1650 Strong, Sharp
C=O stretch (Amide I) of the

primary carboxamide.

1620 Medium
N–H bend (Amide II) of the

primary carboxamide.

Mass Spectrometry (ESI-MS)
Under positive Electrospray Ionization (ESI+), 1-formylpiperidine-4-carboxamide (Exact

Mass: 156.0899 Da) readily protonates to form the

ion.

Table 4: ESI-MS/MS Fragmentation (Precursor

157.09)
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Fragment
Mass Loss (

Da)

Neutral Loss
Assignment

Structural
Implication

157.09 0 None
Intact

molecular ion.

140.06 -17 -NH Cleavage of the

carboxamide amine.

128.08 -29 -CHO
Cleavage of the N-

formyl group.

113.08 -44 -CONH
Complete loss of the

carboxamide

functional group.

84.08 -73 -CHO & -CONH Bare piperidine core

ion.

Experimental Workflows & Self-Validating Protocols
To ensure data integrity, standard acquisition must be paired with self-validating checks.

Variable Temperature (VT) NMR Protocol
To definitively prove that peak splitting is caused by rotamers (and not impurities or structural

isomers), a VT-NMR workflow must be executed to achieve kinetic averaging (coalescence) of

the signals.

Step-by-Step Methodology:

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-

(100% isotopic purity).

Baseline Acquisition (298 K): Acquire standard

H and
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C spectra.

Validation Check: Observe peak broadening/splitting at C2/C6 and the formyl proton

signals. If signals are sharp singlets, verify the structure.

Thermal Titration: Increase the NMR probe temperature in 10 K increments from 298 K to

373 K. Allow 5 minutes of thermal equilibration at each step before acquisition.

Coalescence Observation: Record the coalescence temperature (

) where the split formyl signals merge into a single time-averaged peak.

System Validation (Cool-Down): Return the probe to 298 K and re-acquire the

H spectrum.

Validation Check: The spectrum must perfectly match the initial baseline acquisition. If new

peaks appear, thermal degradation has occurred, and the data is invalid.
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Sample Preparation
(1-Formylpiperidine-4-carboxamide in DMSO-d6)

Acquire 1H/13C NMR at 298K
(Observe Broad/Split Signals)

Identify E/Z Rotameric Peaks
(Restricted N-C(O) Rotation)

Variable Temperature (VT) NMR
Heat to 350K - 380K

Observe Signal Coalescence
(Kinetic Averaging)

Calculate Rotational Energy Barrier (ΔG‡)

Click to download full resolution via product page

Caption: Logical workflow for resolving N-formyl rotamers using Variable Temperature (VT)

NMR.

LC-ESI-MS/MS Fragmentation Protocol
Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol:Water (50:50,

v/v) with 0.1% Formic Acid to promote protonation.
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Tuning and Calibration: Infuse standard tuning mix to calibrate the mass analyzer.

Validation Check: Mass accuracy must be < 5 ppm error to prevent isobaric interferences.

Direct Infusion: Inject 5 µL into the ESI source (Positive Ion Mode, Capillary Voltage 3.0 kV,

Desolvation Temp 350 °C).

MS/MS Fragmentation: Isolate the

precursor ion (

157) and apply Collision-Induced Dissociation (CID) at 15-25 eV.

Validation Check: Confirm the presence of the

84 piperidine core ion. If absent, the precursor isolation window may be too wide, capturing
contaminants.

[M+H]+
m/z 157.09

Loss of NH3 (-17 Da)
m/z 140.06

 -NH3

Loss of CHO (-29 Da)
m/z 128.08

 -CHO

Loss of CONH2 (-44 Da)
m/z 113.08

 -CONH2
Piperidine Core

m/z 84.08

 -CONH2

 -CHO

Click to download full resolution via product page

Caption: ESI-MS fragmentation pathway of 1-formylpiperidine-4-carboxamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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